4-Epi-vancosaminyl derivative OF vancomycin
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Overview
Description
The 4-Epi-Vancosaminyl Derivative of Vancomycin is a modified form of the glycopeptide antibiotic vancomycin. Vancomycin is a crucial antibiotic used to treat severe bacterial infections, particularly those caused by Gram-positive bacteria. The modification involves the addition of a 4-epi-vancosamine moiety, which can enhance the antibiotic’s efficacy and potentially overcome resistance mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of the 4-Epi-Vancosaminyl Derivative of Vancomycin involves multiple steps, including the glycosylation of the vancomycin aglycone with the 4-epi-vancosamine moiety. This process typically requires the use of glycosyltransferases, such as GtfE and GtfD, which facilitate the transfer of the sugar moiety to the aglycone . The reaction conditions often involve controlled temperatures and pH levels to ensure the stability and activity of the enzymes.
Industrial Production Methods: Industrial production of this derivative would likely involve fermentation processes to produce the vancomycin aglycone, followed by enzymatic glycosylation. The use of bioreactors and optimized fermentation conditions can enhance yield and efficiency. Purification steps, including chromatography, are essential to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: The 4-Epi-Vancosaminyl Derivative of Vancomycin can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the sugar moiety or the aglycone.
Reduction: Reduction reactions can alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace certain functional groups with others, potentially modifying the compound’s activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can produce alcohols .
Scientific Research Applications
The 4-Epi-Vancosaminyl Derivative of Vancomycin has several scientific research applications:
Chemistry: It serves as a model compound for studying glycosylation reactions and the synthesis of glycopeptide antibiotics.
Biology: Researchers use this derivative to investigate the mechanisms of bacterial resistance and the role of glycosylation in antibiotic activity.
Mechanism of Action
The 4-Epi-Vancosaminyl Derivative of Vancomycin exerts its effects by inhibiting bacterial cell wall synthesis. It binds to the D-Ala-D-Ala terminus of the peptidoglycan precursor, preventing the cross-linking of peptidoglycan chains. This inhibition disrupts cell wall integrity, leading to bacterial cell death . The addition of the 4-epi-vancosamine moiety can enhance binding affinity and reduce susceptibility to resistance mechanisms .
Comparison with Similar Compounds
Vancomycin: The parent compound, widely used to treat Gram-positive bacterial infections.
Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action.
Oritavancin: A semi-synthetic derivative of vancomycin with enhanced activity against resistant bacteria.
Uniqueness: The 4-Epi-Vancosaminyl Derivative of Vancomycin is unique due to the presence of the 4-epi-vancosamine moiety, which can improve its efficacy and reduce resistance. This modification distinguishes it from other glycopeptide antibiotics and makes it a valuable candidate for further research and development .
Properties
Molecular Formula |
C73H91Cl2N10O26+3 |
---|---|
Molecular Weight |
1595.5 g/mol |
IUPAC Name |
[(2R)-1-[[(1S,2R,18R,19R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-2-[(2R,4S,5R,6S)-4-azaniumyl-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2R,4S,5R,6S)-4-azaniumyl-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-40-carboxy-5,15-dichloro-18,32,35,37-tetrahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaen-19-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylazanium |
InChI |
InChI=1S/C73H88Cl2N10O26/c1-26(2)14-38(79-7)64(96)84-54-56(91)30-9-12-42(36(74)16-30)106-44-18-32-19-45(60(44)111-71-61(58(93)57(92)46(25-86)108-71)110-49-24-73(6,78)63(95)28(4)105-49)107-43-13-10-31(17-37(43)75)59(109-48-23-72(5,77)62(94)27(3)104-48)55-69(101)83-53(70(102)103)35-20-33(87)21-41(89)50(35)34-15-29(8-11-40(34)88)51(66(98)85-55)82-67(99)52(32)81-65(97)39(22-47(76)90)80-68(54)100/h8-13,15-21,26-28,38-39,46,48-49,51-59,61-63,71,79,86-89,91-95H,14,22-25,77-78H2,1-7H3,(H2,76,90)(H,80,100)(H,81,97)(H,82,99)(H,83,101)(H,84,96)(H,85,98)(H,102,103)/p+3/t27-,28-,38+,39-,46+,48-,49-,51+,52+,53-,54+,55-,56+,57+,58-,59+,61+,62-,63-,71-,72-,73-/m0/s1 |
InChI Key |
XJHXLMVKYIVZTE-LOALFDMRSA-Q |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]5NC(=O)[C@@H](NC(=O)[C@@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC(=O)[C@@H](CC(C)C)[NH2+]C)CC(=O)N)O)C(=O)O)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)[NH3+])Cl)CO)O)O)(C)[NH3+])O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC(=O)C(CC(C)C)[NH2+]C)CC(=O)N)O)C(=O)O)OC1CC(C(C(O1)C)O)(C)[NH3+])Cl)CO)O)O)(C)[NH3+])O |
Origin of Product |
United States |
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